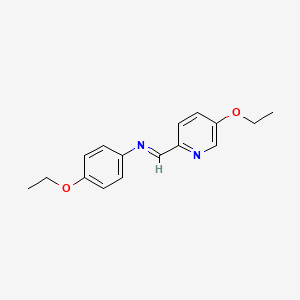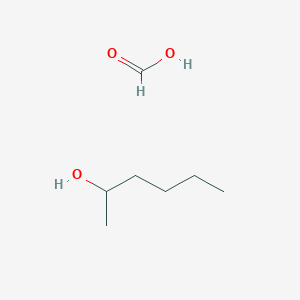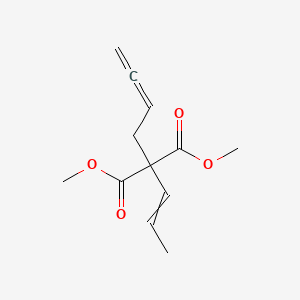
2-Chlorobut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both the hydroxyl group and the chlorine atom, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorobut-2-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of but-2-en-1-ol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form 2-chlorobutan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Chlorobut-2-en-1-one
Reduction: 2-Chlorobutan-1-ol
Substitution: 2-Hydroxybut-2-en-1-ol or 2-Aminobut-2-en-1-ol
Aplicaciones Científicas De Investigación
2-Chlorobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring a chlorinated alcohol moiety.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chlorobut-2-en-1-ol involves its reactivity due to the presence of both the hydroxyl group and the chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo nucleophilic substitution reactions. These properties make it a valuable intermediate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobut-2-en-1-ol: Similar structure but with the chlorine atom at a different position.
2-Chlorobut-1-en-1-ol: Similar structure but with the double bond at a different position.
2-Chlorobutan-1-ol: Lacks the double bond, making it less reactive in certain types of reactions.
Uniqueness
2-Chlorobut-2-en-1-ol is unique due to the combination of the double bond and the chlorine atom at the second position, which provides a distinct reactivity profile compared to its isomers and other chlorinated alcohols. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules .
Propiedades
Número CAS |
116723-93-4 |
|---|---|
Fórmula molecular |
C4H7ClO |
Peso molecular |
106.55 g/mol |
Nombre IUPAC |
2-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-2-4(5)3-6/h2,6H,3H2,1H3 |
Clave InChI |
PGWIETAKNLNHNW-UHFFFAOYSA-N |
SMILES canónico |
CC=C(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)

![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)




![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)

![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)

![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
